N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a chromene carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide, F5264-0162, or N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, is likely to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .
Mode of Action
It’s worth noting that alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
Alpha1-adrenergic receptors, which are likely targets of this compound, play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. A common method involves the Mannich reaction, where piperazine is reacted with formaldehyde and a methoxyphenyl compound to form the desired piperazine derivative . This intermediate is then coupled with a chromene derivative through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the chromene moiety can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with oxidation typically requiring acidic or basic conditions, reduction often performed under mild conditions, and substitution reactions conducted in the presence of a suitable catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxyl chromene derivative. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a piperazine ring with a chromene carboxamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-24-22(27)20-16-17-4-2-3-5-21(17)30-23(20)28/h2-9,16H,10-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDATUQMEUINHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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